2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Description
This compound is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core substituted with a thiophen-2-ylmethylidene group at the 5-position and a 3-phenylpropanoic acid moiety at the 3-position. The (5Z)-configuration ensures a planar geometry, facilitating π-π interactions with biological targets. Its molecular formula is C₁₉H₁₃NO₃S₃, with a molecular weight of 407.5 g/mol. The thiophene ring introduces electron-rich sulfur atoms, enhancing aromatic interactions, while the propanoic acid group improves aqueous solubility compared to ester derivatives .
Properties
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S3/c19-15-14(10-12-7-4-8-23-12)24-17(22)18(15)13(16(20)21)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,20,21)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNAFKSTVBIXPB-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=CS3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417187 | |
| Record name | BAS 01258928 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5855-16-3 | |
| Record name | BAS 01258928 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid typically involves the condensation of thiophene derivatives with thiazolidine-2-thione under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the thiazolidine and thiophene rings is particularly interesting for medicinal chemists.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, thiophene-based compounds have shown promise as voltage-gated sodium channel blockers and dental anesthetics .
Industry
In the industrial sector, this compound could be used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes due to its optoelectronic properties .
Mechanism of Action
The mechanism of action of 2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If used in optoelectronic devices, its mechanism would involve the transfer of electrons or holes through its conjugated system.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and their implications:
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s propanoic acid group enhances water solubility compared to derivatives with ester or aliphatic chains (e.g., ethyl or pentyl groups in –18) .
- Lipophilicity : Thiophene’s sulfur atom contributes to moderate lipophilicity (logP ~2.8), lower than chloro- or methoxy-substituted analogs (logP ~3.5–4.2) .
Biological Activity
The compound 2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a thiazolidine derivative characterized by a complex structure that includes a thiazolidinone ring, a phenylpropanoic acid moiety, and a thiophenyl group. Its molecular formula is with a molecular weight of approximately 375.5 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The unique arrangement of functional groups in this compound may significantly influence its biological activity. The presence of the thiophene moiety, combined with the thiazolidine framework and phenylpropanoic acid side chain, suggests enhanced interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H13NO3S3 |
| Molecular Weight | 375.5 g/mol |
| LogP | 5.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
Biological Activity
Research indicates that compounds structurally similar to 2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid exhibit diverse biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains.
- Antitumor Effects : Investigations have shown potential cytotoxic effects against cancer cell lines, indicating its possible role as an antitumor agent.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
The mechanism of action for this compound likely involves interactions with specific enzymes and proteins involved in cellular processes. For instance, it may inhibit certain kinases and proteases that are crucial for cell proliferation and survival.
Case Studies
Several studies have explored the biological activity of related thiazolidine derivatives:
- Study on Antimicrobial Activity : A study conducted on thiazolidine derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may also exhibit potent antimicrobial effects.
- Antitumor Activity Evaluation : In vitro assays showed that compounds with thiazolidine structures could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology.
Comparative Analysis with Similar Compounds
A comparative analysis of related compounds reveals insights into their biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Oxo-thiazolidinone | Basic thiazolidine structure without thiophene | Limited antimicrobial activity |
| Thiosemicarbazone Derivative | Contains thiosemicarbazone functionality | Notable antitumor properties |
| 4-Oxo-thiazolidine derivatives | Varied substitutions affecting bioactivity | Diverse activities across studies |
Q & A
Q. Table 1: Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Thiophen-2-carbaldehyde, reflux | 75–80 | |
| 2 | Chloroacetic acid, DMF/AcOH | 65–70 | |
| 3 | Pd/C, H, ethanol | 60–65 |
Q. Table 2: Biological Activity by Substituent
| Derivative | Target Enzyme | IC (µM) | Reference |
|---|---|---|---|
| Thiophen-2-ylmethylidene | Aldose Reductase | 0.45 | |
| 4-Chlorophenyl analog | EGFR | 1.2 | |
| Reduced (saturated) derivative | PPAR-γ | 5.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
